molecular formula C6H9N3S B14429626 1-(3-Methyl-1,2,4-thiadiazol-5-yl)prop-1-en-2-amine CAS No. 78061-83-3

1-(3-Methyl-1,2,4-thiadiazol-5-yl)prop-1-en-2-amine

Cat. No.: B14429626
CAS No.: 78061-83-3
M. Wt: 155.22 g/mol
InChI Key: ITWGCPSZUZYPPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methyl-1,2,4-thiadiazol-5-yl)prop-1-en-2-amine is a heterocyclic organic compound that contains a thiadiazole ring Thiadiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methyl-1,2,4-thiadiazol-5-yl)prop-1-en-2-amine typically involves the reaction of 3-methyl-1,2,4-thiadiazole with prop-1-en-2-amine under specific conditions. One common method involves the use of hydrazonoyl halides and potassium thiocyanate . The reaction is carried out in a solvent such as ethanol, with triethylamine as a base to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methyl-1,2,4-thiadiazol-5-yl)prop-1-en-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Methyl-1,2,4-thiadiazol-5-yl)prop-1-en-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Methyl-1,2,4-thiadiazol-5-yl)prop-1-en-2-amine involves its interaction with biological molecules. The thiadiazole ring can interact with enzymes and proteins, inhibiting their function. This compound can disrupt DNA replication by intercalating into the DNA strands, preventing the replication process . The molecular targets include enzymes involved in DNA synthesis and repair, as well as proteins essential for cell division .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Methyl-1,2,4-thiadiazol-5-yl)prop-1-en-2-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the prop-1-en-2-amine group can enhance its ability to interact with biological targets and improve its solubility in various solvents .

Properties

CAS No.

78061-83-3

Molecular Formula

C6H9N3S

Molecular Weight

155.22 g/mol

IUPAC Name

1-(3-methyl-1,2,4-thiadiazol-5-yl)prop-1-en-2-amine

InChI

InChI=1S/C6H9N3S/c1-4(7)3-6-8-5(2)9-10-6/h3H,7H2,1-2H3

InChI Key

ITWGCPSZUZYPPK-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=N1)C=C(C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.